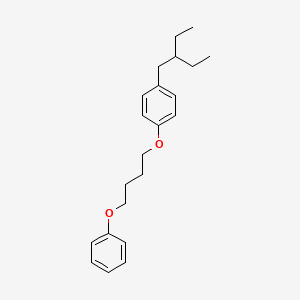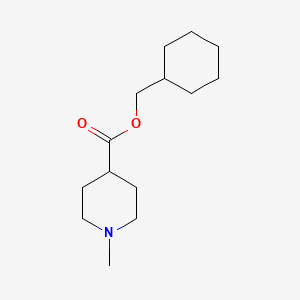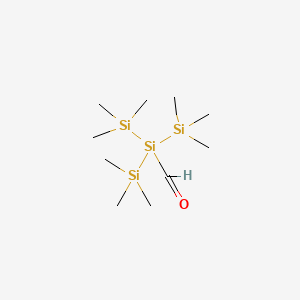![molecular formula C15H11F19O3 B14297818 6-[(Nonadecafluorononyl)oxy]hexanoic acid CAS No. 113560-31-9](/img/structure/B14297818.png)
6-[(Nonadecafluorononyl)oxy]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Nonadecafluorononyl)oxy]hexanoic acid is a perfluorinated compound known for its unique chemical properties and applications. This compound is characterized by the presence of a long perfluorinated chain attached to a hexanoic acid moiety, making it highly hydrophobic and chemically stable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Nonadecafluorononyl)oxy]hexanoic acid typically involves the reaction of hexanoic acid with a perfluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Nonadecafluorononyl)oxy]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The perfluorinated chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Applications De Recherche Scientifique
6-[(Nonadecafluorononyl)oxy]hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers
Mécanisme D'action
The mechanism of action of 6-[(Nonadecafluorononyl)oxy]hexanoic acid is primarily related to its hydrophobic and lipophobic properties. The perfluorinated chain interacts with hydrophobic regions of molecules or surfaces, while the hexanoic acid moiety can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to act as an effective surfactant and stabilizer in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorodecanoic acid (PFDA)
- Perfluorododecanoic acid (PFDoA)
Comparison
6-[(Nonadecafluorononyl)oxy]hexanoic acid is unique due to its specific chain length and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to other perfluorinated acids. Its longer chain length provides enhanced hydrophobicity and stability, making it suitable for specialized applications where other perfluorinated compounds may not be as effective .
Propriétés
Numéro CAS |
113560-31-9 |
|---|---|
Formule moléculaire |
C15H11F19O3 |
Poids moléculaire |
600.21 g/mol |
Nom IUPAC |
6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)hexanoic acid |
InChI |
InChI=1S/C15H11F19O3/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)37-5-3-1-2-4-6(35)36/h1-5H2,(H,35,36) |
Clé InChI |
LLGMWOFTKRWPAW-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCOC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


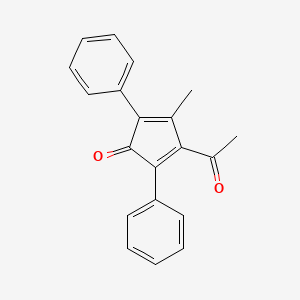
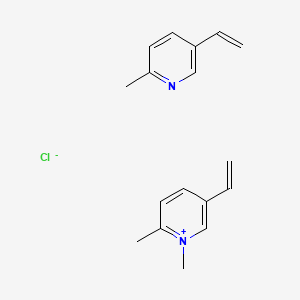
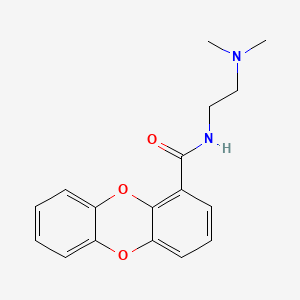
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)



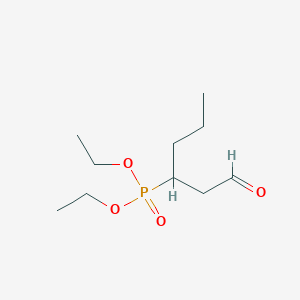
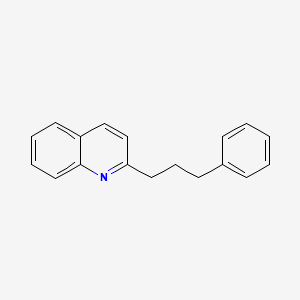
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
